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Compound of Interest

Compound Name: Quinoline-2,6-diamine

Cat. No.: B1592693 Get Quote

An In-depth Technical Guide to the Physical and Chemical Characteristics of Quinoline-2,6-
diamine

Abstract: Quinoline-2,6-diamine is a heterocyclic aromatic compound of significant interest in

medicinal chemistry and materials science. As a derivative of quinoline, its unique substitution

pattern—featuring amino groups on both the pyridine and benzene rings—imparts a distinct set

of physical and chemical properties that are crucial for its application in drug development and

organic synthesis. This guide provides a comprehensive overview of these characteristics,

offering field-proven insights into its structure, solubility, spectral properties, and chemical

reactivity. It is designed to serve as a foundational resource for researchers, scientists, and

drug development professionals engaged in the study and application of this versatile

molecule.

Molecular Structure and Core Properties
Quinoline-2,6-diamine is characterized by a quinoline core functionalized with two amino

groups at the C2 and C6 positions. The presence of these electron-donating groups

significantly influences the electronic distribution and reactivity of the entire ring system

compared to the parent quinoline molecule.

The nitrogen atom in the quinoline ring is basic, while the exocyclic amino groups also possess

basic properties and can act as potent nucleophiles or hydrogen bond donors.[1] This dual

functionality is central to its utility as a scaffold in medicinal chemistry, where it has been

explored for developing antimicrobial and anticancer agents.[1]
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Structural Identification and Nomenclature
IUPAC Name: quinoline-2,6-diamine

CAS Number: 855837-85-3[1]

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol [1]

Below is a diagram illustrating the chemical structure with standardized IUPAC numbering,

which is critical for interpreting spectroscopic data and understanding positional reactivity.

Caption: Structure of Quinoline-2,6-diamine with IUPAC numbering.

Core Physicochemical Data
The following table summarizes the key computed and experimental physicochemical

properties of Quinoline-2,6-diamine and its parent compound, quinoline, for comparison. Note

that experimental data for Quinoline-2,6-diamine is not widely published; therefore, some

values are based on closely related structures or computational predictions.
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Property
Quinoline-2,6-
diamine

Quinoline (Parent
Compound)

Data Source &
Causality

Molecular Formula C₉H₉N₃ C₉H₇N [1]

Molecular Weight 159.19 g/mol 129.16 g/mol [1][2]

Appearance

Expected to be a

solid, potentially

colored

Colorless to yellowish

oily liquid

[3] Diamines are

typically solids. The

parent is a liquid.

Melting Point Not widely reported -15 °C

[3] The amino groups

allow for hydrogen

bonding, significantly

raising the melting

point.

Boiling Point Not widely reported 237 °C

[4] Expected to be

significantly higher

than quinoline due to

hydrogen bonding.

pKa (Conjugate Acid) Estimated 5.0-7.0 4.85 - 4.90

[5][6] The amino

groups increase

basicity compared to

the parent quinoline.

LogP
0.5 (Computed for

5,6-isomer)
1.86 - 2.84

[5][7][8] The amino

groups increase

polarity, lowering the

LogP value.

Experimental Protocols for Physicochemical
Characterization
A systematic approach is required to validate the properties of Quinoline-2,6-diamine. The

following workflow outlines the essential stages of characterization.
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Caption: Workflow for the comprehensive characterization of Quinoline-2,6-diamine.

Protocol: Solubility Determination
Causality: Understanding solubility is paramount for applications in drug delivery (formulation in

physiological media) and organic synthesis (solvent selection for reactions).[1] The presence of

two amino groups suggests potential solubility in polar protic solvents via hydrogen bonding,

while the aromatic core suggests solubility in various organic solvents.
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Methodology:

Solvent Selection: Prepare a panel of representative solvents: Water, Ethanol, Dimethyl

Sulfoxide (DMSO), Dichloromethane (DCM), and Hexane.

Sample Preparation: Accurately weigh 1 mg of purified Quinoline-2,6-diamine into separate

1.5 mL vials.

Titration: To each vial, add the selected solvent in 100 µL increments. After each addition,

vortex the vial for 30 seconds.

Observation: Visually inspect for complete dissolution against a dark background.

Quantification: Continue adding solvent until the solid is fully dissolved. Record the total

volume of solvent added.

Classification:

Very Soluble: < 100 µL ( > 10 mg/mL)

Soluble: 100 - 500 µL (2-10 mg/mL)

Sparingly Soluble: 500 - 1000 µL (1-2 mg/mL)

Insoluble: > 1000 µL ( < 1 mg/mL) Trustworthiness Check: Run a duplicate for each

solvent to ensure reproducibility. Use a high-purity standard of a known compound (e.g.,

quinoline) as a positive control for the organic solvents.

Based on its structure, Quinoline-2,6-diamine is expected to have limited solubility in cold

water but should dissolve readily in hot water and organic solvents like DMSO and ethanol.[1]

Protocol: Spectroscopic Analysis
Spectroscopy provides irrefutable evidence of molecular structure and purity.

A. ¹H and ¹³C NMR Spectroscopy Causality: NMR confirms the carbon-hydrogen framework

and the specific positions of the amino substituents. The chemical shifts are highly sensitive to

the electronic environment, providing a detailed structural fingerprint.[9] Methodology:
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar

compounds and to observe exchangeable N-H protons.

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

¹H NMR: Acquire with a standard pulse program. Expected signals include distinct aromatic

protons on the quinoline ring and broad singlets for the two NH₂ groups. The integration of

these signals should correspond to the number of protons.

¹³C NMR: Acquire with proton decoupling. Expect 9 distinct carbon signals, with those

bonded to nitrogen (C2, C6) showing characteristic shifts. Trustworthiness Check: The

number of signals, their splitting patterns, and integration in the ¹H spectrum, along with the

9 signals in the ¹³C spectrum, must be consistent with the proposed structure. 2D NMR

techniques (COSY, HSQC) can be used for definitive assignment.

B. Infrared (IR) Spectroscopy Causality: IR spectroscopy is used to identify key functional

groups. For Quinoline-2,6-diamine, this is crucial for confirming the presence of N-H bonds in

the amino groups and the C=C/C=N bonds of the aromatic system.[10][11] Methodology:

Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory for a solid

sample, or prepare a KBr pellet.

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Absorptions:

N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region

(characteristic of primary amines).

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

C=C and C=N Stretch: Strong bands in the 1500-1650 cm⁻¹ region.

N-H Bend: A medium band around 1600 cm⁻¹. Trustworthiness Check: The presence of

the characteristic N-H stretching bands is a primary validation of the amino groups. The

spectrum should be compared with reference spectra for similar aromatic amines.[10]
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C. UV-Vis Spectroscopy Causality: The UV-Vis spectrum provides information on the

conjugated π-electron system of the molecule. The absorption maxima (λ_max) are indicative

of the electronic transitions within the aromatic rings.[12] Methodology:

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-

transparent solvent like ethanol or acetonitrile.

Data Acquisition: Scan across a range of 200-400 nm using a spectrophotometer.

Expected Spectrum: Quinoline itself shows strong absorptions. The addition of auxochromes

(the amino groups) is expected to cause a bathochromic (red) shift to longer wavelengths

and an increase in molar absorptivity.[12] Trustworthiness Check: The λ_max values should

be reproducible. The spectrum can be recorded in solvents of different polarities to observe

any solvatochromic shifts, which provides insight into the electronic nature of the ground and

excited states.[13]

Chemical Characteristics and Reactivity
The chemical behavior of Quinoline-2,6-diamine is governed by the interplay between the

electron-deficient pyridine ring, the electron-rich benzene ring, and the nucleophilic amino

groups.

Acid-Base Properties
With three nitrogen atoms, the molecule is basic. The quinoline nitrogen has a pKa of its

conjugate acid around 4.9, but this is modified by the substituents.[5] The electron-donating

amino group at C6 increases the electron density on the benzene ring and, to a lesser extent,

the quinoline nitrogen, making it slightly more basic. The amino group at C2, being directly on

the pyridine ring, also influences basicity. The overall basicity will be a composite of these

effects, making it a stronger base than quinoline. This property is critical for forming salts, a

common strategy in drug formulation to improve solubility and stability.[1]

Chemical Reactivity
The molecule presents multiple sites for chemical reactions, making it a versatile building block.
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Caption: Key reaction pathways for Quinoline-2,6-diamine.

Nucleophilic Reactions: The amino groups are strong nucleophiles. They can readily react

with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary

amines, respectively.[1] This is a primary route for synthesizing derivatives with modulated

biological activity.
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Electrophilic Aromatic Substitution: The amino group at C6 is a powerful activating group,

directing electrophiles to the ortho and para positions (C5 and C7). In contrast, the pyridine

ring is generally deactivated towards electrophilic attack. Therefore, reactions like

halogenation or nitration are expected to occur selectively on the benzene portion of the

molecule.[14]

Cyclization Reactions: The diamine functionality allows for the construction of new fused ring

systems. For example, condensation with 1,2-dicarbonyl compounds can lead to the

formation of new heterocyclic rings fused to the quinoline core, a common strategy in the

synthesis of complex bioactive molecules.[1]

Safety and Handling
While a specific Safety Data Sheet (SDS) for Quinoline-2,6-diamine is not widely available,

data from the parent compound, quinoline, and other aromatic amines should be used as a

guide for safe handling.

General Hazards: Aromatic amines can be toxic and are often suspected carcinogens or

mutagens.[15][16] Quinoline itself is harmful if swallowed or in contact with skin and may

cause cancer.[15][16]

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear

appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g.,

nitrile).[17][18]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

light and strong oxidizing agents.[18]

Conclusion
Quinoline-2,6-diamine is a molecule with a rich chemical profile defined by its unique

arrangement of functional groups. Its physical properties are dominated by the potential for

hydrogen bonding conferred by the amino groups, while its chemical reactivity is a nuanced

balance of nucleophilic centers and an electronically diverse aromatic system. The protocols

and data presented in this guide offer a robust framework for researchers to confidently

characterize and strategically utilize this compound in their scientific endeavors, from

fundamental reactivity studies to the rational design of novel therapeutic agents.
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Ascendex Scientific, LLC. quinoline-4,6-diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592693#physical-and-chemical-characteristics-of-
quinoline-2-6-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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